Erythromycin Lactate

Description

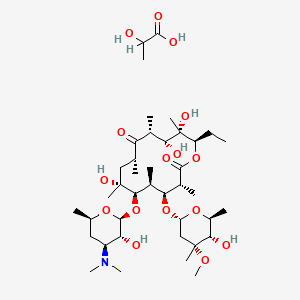

Structure

2D Structure

Properties

CAS No. |

41033-54-9 |

|---|---|

Molecular Formula |

C40H73NO16 |

Molecular Weight |

824 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2-hydroxypropanoic acid |

InChI |

InChI=1S/C37H67NO13.C3H6O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2(4)3(5)6/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2,4H,1H3,(H,5,6)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |

InChI Key |

KKCMGMIPHDNPQL-YZPBMOCRSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(C(=O)O)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(C(=O)O)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(C(=O)O)O |

Other CAS No. |

41033-54-9 |

Synonyms |

Erycette Erymax Erythromycin Erythromycin A Erythromycin C Erythromycin Lactate Erythromycin Phosphate Ilotycin Lactate, Erythromycin Phosphate, Erythromycin T Stat T-Stat TStat |

Origin of Product |

United States |

Ii. Chemical Synthesis and Biosynthesis Pathways of Erythromycin Lactate

Biosynthetic Origins and Primary Metabolites

The biosynthesis of erythromycin (B1671065) is a testament to the sophisticated enzymatic machinery found in specific microorganisms, leading to the construction of its characteristic 14-membered macrolactone ring.

Saccharopolyspora erythraea as a Bioproduction Strain

Saccharopolyspora erythraea, a filamentous actinomycete, stands as the quintessential natural producer of erythromycin, particularly erythromycin A. mdpi.comresearchgate.netasm.orgmdpi.com The genetic blueprint for erythromycin biosynthesis resides within a dedicated gene cluster on the S. erythraea chromosome. asm.org This cluster is extensive, comprising approximately 20 genes that orchestrate the entire biosynthetic cascade leading to erythromycin A. asm.org

The genes within this cluster are functionally categorized based on their roles in the synthesis of the polyketide backbone and the subsequent attachment of deoxysugars:

eryA genes: Responsible for the biosynthesis of the polyketide ring. asm.org

eryB genes: Involved in the biosynthesis and attachment of L-mycarose to the macrolide ring. asm.orgmdpi.com

eryC genes: Dictate the biosynthesis and attachment of D-desosamine to the macrolide ring. asm.orgmdpi.com

Beyond these core synthesis genes, the cluster also includes genes for modifying enzymes, specifically eryF, eryG, and eryK. asm.org The precise regulation of these genes is critical for efficient erythromycin production. Recent research has demonstrated the impact of transcriptional organization, with studies successfully improving erythromycin yields in engineered S. erythraea strains by 2.8- to 6.0-fold through CRISPR/Cas9-mediated multi-locus promoter engineering targeting key limiting ery genes. mdpi.com

Table 1: Key Gene Clusters and Their Biosynthetic Roles in Saccharopolyspora erythraea

Iii. Molecular and Cellular Mechanisms of Action Research

Ribosomal Inhibition Studies

Erythromycin's antibacterial efficacy stems from its ability to selectively bind to bacterial ribosomes and inhibit protein synthesis. Research has elucidated this mechanism with a high degree of molecular detail, from its binding affinity to the specific interactions that result in a blockade of translation.

Erythromycin (B1671065) binds with high affinity to a single site on the large (50S) ribosomal subunit of susceptible bacteria. researchgate.netasm.org This binding is a critical first step in its inhibitory action. Studies involving precursor particles of the 50S subunit have quantified this interaction, demonstrating a strong association. The binding is reversible, and its strength can be characterized by inhibition constants (Ki), which measure the concentration of the inhibitor required to produce half-maximum inhibition. Research has shown that erythromycin competes with other macrolides, lincosamides, and streptogramin B antibiotics, which are known to bind at the same or overlapping sites. tandfonline.com

| Parameter | Value | Target | Method/Comment |

|---|---|---|---|

| Inhibition Constant (Ki) | 2 µM | 50S Precursor Particle | Determined via competition experiments with ermE methyltransferase. tandfonline.com |

| Binding Stoichiometry | 1:1 | 50S Ribosomal Subunit | A single molecule of erythromycin binds per large ribosomal subunit. asm.org |

The binding site for erythromycin is located at the entrance of the nascent peptide exit tunnel (NPET) and is composed exclusively of nucleotides from the 23S ribosomal RNA (rRNA) within domain V, near the peptidyl transferase center (PTC). mdpi.comdrugbank.com No direct interactions with ribosomal proteins are involved in its primary binding. drugbank.com The antibiotic molecule positions itself within this tunnel, stabilized by a network of hydrogen bonds and hydrophobic interactions. researchgate.net Key to this interaction are the desosamine (B1220255) sugar moiety of erythromycin and specific rRNA nucleotides. researchgate.net The 2'-hydroxyl group of the desosamine sugar is particularly important, forming crucial hydrogen bonds with the rRNA. researchgate.net

| Nucleotide | Domain | Role in Interaction |

|---|---|---|

| A2058 | V | Pivotal for binding; forms hydrogen bonds with the desosamine sugar. mdpi.comresearchgate.net Methylation of this nucleotide by Erm enzymes confers resistance. asm.org |

| A2059 | V | Contributes to the binding pocket and stabilizes the drug's position. mdpi.com |

| G2057 | V | Mutations at this site can affect erythromycin susceptibility. researchgate.net |

| G2032 | V | Mutations at this position can lead to erythromycin hypersensitivity. researchgate.net |

| Hairpin 35 | II | Folds to form part of the binding site, allowing a single drug molecule to contact both Domain II and Domain V. asm.org |

By binding within the nascent peptide exit tunnel, erythromycin acts as a physical obstruction. mdpi.compatsnap.com This sterically hinders the passage of the elongating polypeptide chain. As a result, protein synthesis is prematurely terminated after a short peptide, typically between six and eight amino acids long, has been formed. asm.orgnih.gov The ribosome-nascent chain complex becomes stalled, leading to the dissociation of the incomplete peptidyl-tRNA from the ribosome. asm.org This inhibition is not universal but context-specific, meaning the arresting efficiency of erythromycin depends on the specific amino acid sequence of the nascent peptide passing through the tunnel. nih.govdiva-portal.org In addition to inhibiting translation elongation, erythromycin has also been shown to interfere with the assembly of new 50S ribosomal subunits, further depleting the cell of functional ribosomes. asm.org

The selective toxicity of erythromycin against bacteria is a cornerstone of its clinical utility and is rooted in structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. patsnap.com While the peptidyl transferase center is highly conserved across all domains of life, subtle yet critical differences in the rRNA sequence confer this specificity. pnas.org The most significant determinant is the nucleotide at position 2058 (E. coli numbering). In most bacteria, this is an adenosine (B11128) (A), which is crucial for high-affinity erythromycin binding. pnas.org In contrast, archaeal and eukaryotic cytoplasmic ribosomes have a guanine (B1146940) (G) at the equivalent position (G2400 in S. cerevisiae). pnas.orgnih.gov This single A-to-G substitution is a major contributor to the innate resistance of eukaryotic ribosomes to erythromycin, as the drug cannot bind effectively. pnas.org However, research indicates that other nucleotide differences also contribute to this selectivity. pnas.org

| Component (E. coli numbering) | Bacterial Ribosome (70S) | Eukaryotic Cytoplasmic Ribosome (80S) | Significance for Specificity |

|---|---|---|---|

| 23S rRNA Nucleotide 2058 | Adenosine (A) | Guanine (G) | Primary determinant of specificity. The guanine in eukaryotes prevents high-affinity binding of erythromycin. pnas.orgnih.gov |

| 23S rRNA Nucleotide 2055 | Variable | Variable | Contributes to species specificity of inhibitors. pnas.org |

| 23S rRNA Nucleotide 2609 | Variable | Variable | Contributes to species specificity of inhibitors. pnas.org |

| Overall Structure | 70S (50S + 30S subunits) | 80S (60S + 40S subunits) | General structural differences contribute to selective drug targeting. nih.gov |

Non-Antibacterial Cellular Effects in Research Models

Beyond its direct impact on bacterial protein synthesis, erythromycin has been found to exert immunomodulatory and anti-inflammatory effects on host cells. These properties are independent of its antibacterial action and are observed at concentrations below those required for microbial inhibition.

Research in various cellular and animal models has revealed that erythromycin can modulate inflammatory responses, particularly those involving neutrophils. asm.org A key mechanism is the upregulation of the homeostatic protein Developmental Endothelial Locus-1 (DEL-1). researchgate.netjci.org Erythromycin induces DEL-1 transcription in endothelial cells, which in turn inhibits the recruitment and infiltration of neutrophils into tissues like the lungs and periodontium. researchgate.netjci.org This induction is mediated through a specific signaling pathway initiated by erythromycin's interaction with the growth hormone secretagogue receptor (GHSR), leading to the activation of JAK2 and MAPK p38. jci.org

Furthermore, erythromycin has been shown to reduce the production and release of key pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), from bronchial epithelial cells and monocytes. asm.orgtandfonline.com Other observed cellular effects include the acceleration of neutrophil apoptosis (programmed cell death), which helps in the resolution of inflammation, and a reduction in mucus hypersecretion. tandfonline.com

| Cellular Effect | Mechanism | Affected Cell Types |

|---|---|---|

| Inhibition of Neutrophil Infiltration | Upregulation of DEL-1 protein expression via the GHSR-JAK2-MAPK p38 pathway. jci.org | Endothelial cells, Neutrophils |

| Reduced Pro-inflammatory Cytokine Production | Inhibition of IL-6 and IL-8 gene expression and secretion. asm.orgtandfonline.com | Bronchial epithelial cells, Monocytes, Macrophages |

| Induction of Neutrophil Apoptosis | Accelerates programmed cell death of neutrophils. tandfonline.com | Neutrophils |

| Modulation of Nitric Oxide (NO) Production | Stimulates endothelial Nitric Oxide Synthase (eNOS) while suppressing inducible Nitric Oxide Synthase (iNOS). asm.org | Endothelial cells, Alveolar macrophages |

| Reduction of Mucus Secretion | Inhibition of water and chloride ion secretion in epithelial cells. oup.com | Goblet cells, Epithelial cells |

In Vitro Studies on Mitochondrial Protein Synthesis Inhibition and Lactic Acidosis Mechanisms

The effect of erythromycin on mitochondrial function has been a subject of in vitro investigation, yielding complex results that often depend on the specific experimental system and cell type used. These studies have explored its potential to inhibit mitochondrial protein synthesis, a mechanism shared with some other classes of antibiotics, and its possible role in inducing lactic acidosis.

Inhibition of Mitochondrial Protein Synthesis:

In vitro studies using isolated mitochondria have demonstrated that erythromycin can inhibit the mitochondrial protein-synthesizing system. cambridge.orgfda.gov Research on yeast (Saccharomyces cerevisiae) showed that erythromycin specifically inhibits the synthesis of inner mitochondrial membrane enzymes, leading to a phenotype that resembles respiratory-deficient mutants. cambridge.orgpnas.org Similarly, experiments with mitochondria isolated from BHK-21 renal cells confirmed the inhibition of protein synthesis. oup.com However, the same study noted that erythromycin did not affect protein synthesis in intact mitochondria, suggesting that the mitochondrial membrane acts as a barrier to the drug. oup.com This points to a critical distinction: while the mitochondrial ribosomes are susceptible, the drug's ability to reach its target in living mammalian cells may be limited.

Conversely, some studies report minimal to no effect. One investigation using isolated heart and liver mitochondria from rats found that erythromycin had little to no impact on mitochondrial protein synthesis, with an IC50 (concentration causing 50% inhibition) greater than 400 μM. In contrast, other antibiotics like tetracycline (B611298) and chloramphenicol (B1208) were significant inhibitors in the same system.

Other research suggests erythromycin can induce mitochondrial toxicity through alternative pathways. A study on isolated rat heart mitochondria demonstrated that erythromycin could induce the formation of reactive oxygen species (ROS), trigger mitochondrial membrane permeabilization, and cause mitochondrial swelling, ultimately leading to the release of cytochrome c. nih.gov This indicates a mechanism of mitochondrial damage that is independent of direct protein synthesis inhibition.

Mechanisms of Lactic Acidosis:

Direct in vitro evidence detailing a complete molecular pathway for erythromycin-induced lactic acidosis is not well-established. Lactic acidosis has been observed clinically in patients receiving both erythromycin and the calcium-channel blocker verapamil, suggesting a drug-drug interaction may be a contributing factor. fda.govpfizer.com

However, some in vitro findings provide clues to potential mechanisms. A study on primary human osteoblasts showed that high concentrations of erythromycin dramatically increased lactate (B86563) production, indicating a shift towards anaerobic glycolysis. asm.org This effect was cell-type specific, as the same study found that erythromycin decreased lactate production in MG63 and HeLa cell lines. asm.org The increase in lactate production in primary cells could imply an impairment of mitochondrial respiration, forcing the cells to rely on glycolysis for ATP production, with lactate as the end product. The hypothesis that mitochondrial toxicity can lead to lactic acidosis is supported by the known effects of other antibiotics, such as linezolid (B1675486) and chloramphenicol, which are recognized inhibitors of mitochondrial protein synthesis and are associated with this adverse effect. oup.com While erythromycin's inhibition of mitochondrial protein synthesis is less potent in mammalian cells, its ability to induce mitochondrial dysfunction through other means, such as oxidative stress and membrane damage, could theoretically contribute to impaired cellular respiration and subsequent lactic acidosis. nih.gov

Iv. Mechanisms of Antimicrobial Resistance in Research Models

Ribosomal Target Site Modification

Macrolide antibiotics, including erythromycin (B1671065), exert their bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) within the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. mdpi.comfrontiersin.orgmdpi.comoup.comresearchgate.netfrontiersin.org Resistance through ribosomal target site modification is a highly prevalent mechanism, leading to reduced binding affinity of the antibiotic to its ribosomal target. mdpi.comfrontiersin.orgoup.comresearchgate.net This modification primarily involves methylation of specific adenine (B156593) residues on the 23S rRNA or, less commonly, mutations in the rRNA or ribosomal proteins. mdpi.commdpi.comfrontiersin.orgmdpi.comresearchgate.netfrontiersin.orgnih.gov

Role of Erythromycin Resistance Methyltransferase (Erm) Genes (ermA, ermB, ermC, ermF, ermY)

The most common and clinically significant mechanism of macrolide resistance, often leading to cross-resistance to lincosamides and streptogramin B (MLS phenotype), is mediated by enzymes known as erythromycin resistance methyltransferases (Erms). mdpi.comfrontiersin.orgnih.govresearchgate.netmjima.orgmdpi.comnih.govoup.com These enzymes are encoded by a diverse family of erm genes. mdpi.comfrontiersin.orgresearchgate.netnih.govoup.comresearchgate.netnih.govfrontiersin.org

Over 40 erm genes, divided into 14 classes, have been identified, with ermA, ermB, and ermC being particularly important in the development of MLS resistance in Staphylococcus aureus. mdpi.com The ermB gene is also frequently found in streptococci and enterococci. mdpi.comresearchgate.netmjima.orgmdpi.comnih.govfrontiersin.orgfrontiersin.org The expression of ermA and ermC genes is a common cause of inducible MLS resistance in staphylococci, while ermB is prevalent in streptococci and enterococci. mdpi.comresearchgate.net The ermY gene has also been characterized in Staphylococcus aureus as conferring macrolide resistance. researchgate.net Furthermore, ermF has been identified in anaerobes and Haemophilus influenzae, and erm(41) is associated with intrinsic macrolide resistance in Mycobacterium abscessus. nih.govasm.org

The expression of inducible Erm-type methyltransferase genes is typically regulated by leader peptides upstream of the erm gene, which determine the induction by specific macrolides. mdpi.comfrontiersin.org

Table 1: Prevalence of erm Genes in S. aureus Strains with MLS Resistance

| erm Gene | Prevalence (General Trend) | Associated Phenotype | Key Bacterial Species | References |

| ermA | Common | Inducible MLS | Staphylococcus aureus, Streptococci | mdpi.commdpi.comnih.gov |

| ermB | Highly prevalent | Constitutive/Inducible MLS | Streptococci, Enterococci, Staphylococcus aureus | mdpi.comresearchgate.netmjima.orgmdpi.comnih.govfrontiersin.orgfrontiersin.orgijvm.org.il |

| ermC | Most common in S. aureus | Inducible MLS | Staphylococcus aureus | mdpi.commdpi.comnih.govijvm.org.il |

| ermF | Found in anaerobes | MLS | Anaerobes, Haemophilus influenzae | nih.gov |

| ermY | Characterized | Macrolide resistance | Staphylococcus aureus | researchgate.net |

Methylation of 23S rRNA and its Impact on Macrolide Binding

Erm enzymes catalyze the methylation of adenine residues, specifically the N6 position of adenosine (B11128) 2058 (A2058, Escherichia coli numbering) in the 23S rRNA. mdpi.comfrontiersin.orgoup.comnih.govnih.govnih.govmsu.rupnas.org This post-transcriptional modification results in the formation of N6-monomethyladenine or N6,N6-dimethyladenine. mdpi.comfrontiersin.org The process of mono- or di-methylation depends on the specific Erm enzyme. mdpi.com

The methylation of A2058 sterically hinders the binding of macrolide antibiotics to their target site within the peptidyl transferase center of the 50S ribosomal subunit. mdpi.comfrontiersin.orgoup.comnih.govnih.gov This interference prevents the formation of productive hydrogen bonds between the macrolide's saccharide moiety (at the C5 position of the macrolactone ring) and the ribosome, thereby compromising the drug's ability to inhibit protein synthesis. frontiersin.orgoup.comnih.gov Mono-methylation typically confers low-to-moderate resistance, while di-methylation leads to high-level resistance. frontiersin.orgpnas.org

Beyond methylation, mutations in the 23S rRNA, particularly at positions A2058 or A2059, can also alter the ribosomal target site and prevent macrolide binding, contributing to resistance in various bacterial species, including Helicobacter pylori and Mycobacterium species. mdpi.comfrontiersin.orgmdpi.comoup.comresearchgate.netfrontiersin.orgnih.gov

Efflux Pump Mechanisms

Bacterial efflux pumps represent another significant mechanism of macrolide resistance, actively extruding the antibiotic from the bacterial cell and thereby reducing its intracellular concentration below therapeutic levels. mdpi.commdpi.comfrontiersin.orgresearchgate.netresearchgate.netmdpi.comfrontiersin.orgmdpi.comnih.gov These pumps are transmembrane proteins that can transport a wide range of substrates, including antibiotics, from the cytoplasm to the external environment or periplasmic space. mdpi.comfrontiersin.orgmdpi.comnih.gov

Characterization of Macrolide Efflux Genes (mefA, mefE, msrA/B)

Several efflux genes contribute to macrolide resistance. Key among these are the mef (macrolide efflux) genes, such as mefA and mefE, and the msr (macrolide streptogramin resistance) genes, including msrA and msrB. mdpi.comresearchgate.netmjima.orgmdpi.comresearchgate.netscirp.orgasm.orgfrontiersin.orgnih.gov

mefA and mefE : These genes encode efflux pumps belonging to the Major Facilitator Superfamily (MFS). mdpi.comresearchgate.netmdpi.comnih.govtandfonline.com They are primarily responsible for the M phenotype of macrolide resistance, which confers resistance to 14- and 15-membered macrolides (like erythromycin and azithromycin) but generally not to 16-membered macrolides, lincosamides, or streptogramin B antibiotics. researchgate.netmjima.orgmdpi.comnih.govtandfonline.com mefA was initially identified in Streptococcus pyogenes and mefE in Streptococcus pneumoniae. researchgate.netmjima.orgtandfonline.com These genes are often found on mobile genetic elements, contributing to their widespread dissemination. mdpi.comnih.gov

msrA and msrB : These genes encode ATP-binding cassette (ABC) transporters. mdpi.commdpi.commdpi.comresearchgate.netmdpi.comasm.org Unlike mef genes, msrA and msrB can confer efflux of both macrolides and streptogramin B antibiotics. mdpi.comresearchgate.net msrA has been reported as a macrolide efflux pump in Staphylococcus aureus and Streptococcus pneumoniae. mdpi.comresearchgate.netasm.orgnih.gov While msrA is less frequent than erm genes in S. aureus, msrB is found even more rarely. mdpi.com

Table 2: Key Macrolide Efflux Genes and Their Characteristics

| Efflux Gene | Efflux Pump Family | Substrate Specificity | Associated Phenotype | Key Bacterial Species | References |

| mefA | MFS | 14- and 15-membered macrolides | M phenotype | S. pneumoniae, S. pyogenes, S. aureus | researchgate.netmjima.orgmdpi.comscirp.orgfrontiersin.orgnih.govtandfonline.com |

| mefE | MFS | 14- and 15-membered macrolides | M phenotype | S. pneumoniae | researchgate.netmdpi.comnih.govtandfonline.com |

| msrA | ABC | Macrolides, Streptogramin B | Inducible efflux | S. aureus, S. pneumoniae | mdpi.commdpi.comresearchgate.netscirp.orgasm.orgnih.govnih.gov |

| msrB | ABC | Macrolides, Streptogramin B | Inducible efflux | S. aureus | mdpi.comresearchgate.net |

Molecular Basis of Antibiotic Extrusion from Bacterial Cells

Efflux pumps operate by actively translocating antibiotics across the bacterial membrane, reducing the intracellular drug concentration. frontiersin.orgnih.gov The molecular basis of this extrusion varies depending on the efflux pump family. mdpi.com

Major Facilitator Superfamily (MFS) Pumps (e.g., MefA, MefE): These are secondary transporters that utilize the proton motive force (electrochemical gradient) across the bacterial membrane to drive the efflux of antibiotics. researchgate.netmdpi.comnih.govtandfonline.com They function as antiporters, exchanging an antibiotic molecule for a proton, thereby coupling drug extrusion to the influx of protons. researchgate.net

ATP-Binding Cassette (ABC) Transporters (e.g., MsrA, MsrB): These pumps are primary transporters that derive energy directly from the hydrolysis of ATP to export substrates. mdpi.commdpi.comresearchgate.netmdpi.comnih.govasm.org ABC transporters typically consist of two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP, and two transmembrane domains (TMDs) that form the channel through which the substrate is transported. nih.gov The energy from ATP hydrolysis induces conformational changes in the pump, leading to the outward movement of the antibiotic. nih.gov

Resistance-Nodulation-Division (RND) Superfamily Pumps (e.g., AcrAB-TolC, MexAB-OprM): Predominantly found in Gram-negative bacteria, RND pumps are tripartite systems spanning both the inner and outer membranes. mdpi.comfrontiersin.orgnih.govtandfonline.commicrobiologyresearch.org They consist of an inner membrane RND transporter (e.g., AcrB, MexB), a periplasmic adaptor protein (PAP, e.g., AcrA, MexA), and an outer membrane factor (OMF, e.g., TolC, OprM). nih.govmicrobiologyresearch.org This complex forms a continuous conduit that directly expels antibiotics from the cytoplasm or periplasm to the external environment, bypassing the periplasmic space. mdpi.comfrontiersin.orgnih.govmicrobiologyresearch.org Overexpression of these pumps, often due to mutations in regulatory genes, significantly enhances macrolide resistance by increasing efflux activity. mdpi.com

Enzymatic Inactivation Pathways

Enzymatic inactivation is a mechanism where bacteria produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive and unable to bind to its target site. mdpi.commdpi.comfrontiersin.orgoup.comresearchgate.netmdpi.comresearchgate.netmdpi.com For macrolides, two main classes of enzymes are implicated: macrolide phosphotransferases and macrolide esterases. mdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.com

Macrolide Phosphotransferases (MPHs): These enzymes inactivate macrolides by catalyzing the transfer of a phosphate (B84403) group from a nucleotide triphosphate (e.g., ATP or GTP) to a specific hydroxyl group on the macrolide molecule, typically the 2′-OH group of the macrolide amino sugar. mdpi.comfrontiersin.orgresearchgate.netnih.govmdpi.com This phosphorylation alters the macrolide's structure, preventing its effective interaction with the ribosomal target site. mdpi.comnih.gov Seven macrolide phosphotransferases (mphA, mphB, mphC, mphD, mphE, mphF, mphG) have been described, with mphA being the most prevalent in the Enterobacteriaceae family. mdpi.com The expression of mph(A) can be inducible by erythromycin. nih.gov

Macrolide Esterases (Ere): These enzymes inactivate macrolides by hydrolyzing the macrolactone ring, leading to its linearization. mdpi.comfrontiersin.orgresearchgate.netmdpi.com This ring opening prevents the macrolide from binding effectively to the peptide exit tunnel of the ribosome. frontiersin.orgresearchgate.netmdpi.com Examples include EreA and EreB, which have been identified in E. coli and other bacterial pathogens. mdpi.comfrontiersin.orgresearchgate.netmdpi.com EreA, for instance, is a metal-dependent enzyme that hydrolyzes the ester bond in the macrolactone ring, rendering the macrolide inactive. mdpi.commdpi.com

Table 3: Enzymatic Inactivation Pathways for Macrolide Resistance

| Enzyme Class | Genes Involved | Mechanism of Inactivation | Impact on Macrolide | Key Bacterial Species | References |

| Macrolide Phosphotransferases (MPHs) | mphA, mphB, mphC, mphD, mphE, mphF, mphG | Phosphorylation of the 2'-OH group of the macrolide amino sugar, disrupting ribosomal binding. | Inactivation | Enterobacteriaceae, Gram-negative and Gram-positive bacteria | mdpi.comfrontiersin.orgresearchgate.netnih.govmdpi.com |

| Macrolide Esterases (Ere) | ereA, ereB, ereC, ereD | Hydrolysis of the macrolactone ring, leading to linearization. | Inactivation | E. coli, K. pneumoniae, Vibrio cholerae, Pseudomonas spp. | mdpi.comfrontiersin.orgresearchgate.netresearchgate.netmdpi.com |

Resistance in Specific Microbiological Contexts

Studies on Erythromycin Resistance in Lactic Acid Bacteria (LAB)

Erythromycin resistance in Lactic Acid Bacteria (LAB) has been a subject of extensive research, particularly due to their prevalence in the human gut and various food products. Studies have isolated erythromycin-resistant LAB strains from diverse sources, including the feces of healthy individuals and fermented foods uni.lufishersci.co.ukuni-goettingen.de.

Research has identified several LAB species exhibiting resistance to erythromycin. These include, but are not limited to, Enterococcus faecium, Enterococcus durans, Enterococcus lactis, Enterococcus casseliflavus, Lactobacillus salivarius, Lactobacillus reuteri, Lactobacillus plantarum, Lactobacillus fermentum, Pediococcus pentosaceus, and Leuconostoc mesenteroides uni.lufishersci.co.ukuni-goettingen.de. Phenotypic and genotypic characterization methods, such as Minimum Inhibitory Concentration (MIC) determination and Polymerase Chain Reaction (PCR) assays for resistance genes, are commonly employed to assess resistance patterns uni.lunih.govmims.com.

For instance, a study analyzing LAB isolates from healthy individuals found that 97 out of 155 isolates displayed phenotypic resistance to erythromycin after MIC determination uni.lumims.com. Among these, 19 isolates carried the erm(B) gene, with co-presence of erm(B) and erm(A) genes observed in Enterococcus avium from omnivores uni.lumims.com. The transferability of the erm(B) gene has also been demonstrated in some multidrug-resistant LAB cultures uni.lumims.com.

Table 1: Examples of Erythromycin-Resistant Lactic Acid Bacteria and Associated Resistance Genes

| Bacterial Species | Source | Primary Resistance Gene(s) Identified | Phenotypic Resistance Observations | Reference |

| Enterococcus faecium | Healthy human gut (feces) | erm(B) | Dominant species among isolates; 97/155 isolates resistant to erythromycin | uni.lumims.com |

| Enterococcus avium | Healthy human gut (feces) | erm(B), erm(A) | Co-presence of genes observed | uni.lumims.com |

| Enterococcus durans | Fermented foods (Indian origin) | ermB, msrA | Isolated from food samples | uni-goettingen.de |

| Enterococcus lactis | Fermented foods (Indian origin) | ermB, msrA | Isolated from food samples | uni-goettingen.de |

| Enterococcus casseliflavus | Fermented foods (Indian origin) | ermB, msrA | Isolated from food samples | uni-goettingen.de |

| Lactobacillus salivarius | Fermented foods (Indian origin) | ermB | Isolated from food samples | uni-goettingen.de |

| Lactobacillus reuteri | Fermented foods (Indian origin) | ermB | Isolated from food samples | uni-goettingen.de |

| Lactobacillus plantarum | Fermented foods (Indian origin) | ermB | Isolated from food samples | uni-goettingen.de |

| Lactobacillus fermentum | Fermented foods (Indian origin) | ermB, msrA | Isolated from food samples | uni-goettingen.de |

| Pediococcus pentosaceus | Fermented foods (Indian origin) | ermB, msrA | Isolated from food samples | uni-goettingen.de |

| Leuconostoc mesenteroides | Fermented foods (Indian origin) | ermB | Isolated from food samples | uni-goettingen.de |

| Lactobacillus sakei | Meat products | ermB | Predominant in LAB from meat products | mims.comijdvl.com |

Analysis of Resistance Genes in Food-Associated Bacteria

The emergence and dissemination of erythromycin resistance in food-associated bacteria represent a significant concern within the context of antimicrobial resistance. The primary mechanisms of erythromycin resistance in bacteria involve either modification of the ribosomal target site or active efflux of the antibiotic ijdvl.compfizer.com.

Ribosomal modification is typically mediated by erythromycin ribosome methylase (erm) genes, which encode enzymes that methylate an adenine residue in the 23S rRNA, thereby reducing the antibiotic's binding affinity to the 50S ribosomal subunit. This mechanism often confers cross-resistance to macrolides, lincosamides, and streptogramin B (MLS) ijdvl.com. Different erm gene classes exist, with erm(B) being widely prevalent in enterococci and streptococci, including those of animal and human origin. erm(C) is frequently found in coagulase-negative staphylococci (CNS) mims.comijdvl.com, while erm(A) is also observed in various isolates uni.lumims.com.

The second major mechanism is active efflux, where specific protein pumps actively expel the antibiotic from the bacterial cell, preventing it from reaching inhibitory concentrations at its target site pfizer.com. Genes such as mef(A) and mef(E) are associated with macrolide efflux in streptococci pfizer.com. The msrA gene, encoding an ATP-binding cassette (ABC) efflux transporter, also contributes to macrolide efflux resistance in Staphylococcus and Enterococcus species uni-goettingen.de.

Recent research has identified novel macrolide resistance genes, including mef(D), msr(F), and msr(H), located on chromosomal resistance islands in bacteria such as Macrococcus canis, Macrococcus caseolyticus, and Staphylococcus aureus. The expression of these genes can lead to an increase in erythromycin MICs.

Horizontal gene transfer (HGT) plays a crucial role in the dissemination of these resistance determinants among different bacterial species, including those found in food animals and the food chain mims.com. For example, identical erm(B) sequences have been identified across Campylobacter from turkeys, Streptococcus suis from pigs, and Enterococcus faecium and Clostridium difficile from humans, highlighting the potential for interspecies transfer. Food production systems are recognized as significant reservoirs and potential sources for the spread of antibiotic resistance genes.

Table 2: Key Erythromycin Resistance Genes and Their Mechanisms in Food-Associated Bacteria

| Gene Class | Mechanism of Resistance | Associated Phenotype | Bacterial Genera Commonly Found In | Examples of Specific Genes | Reference |

| erm | Ribosomal target modification | MLS | Enterococcus, Streptococcus, Staphylococcus | erm(A), erm(B), erm(C), erm(TR) | ijdvl.com |

| mef | Macrolide efflux | M phenotype | Streptococcus, Enterococcus, Staphylococcus | mef(A), mef(E), mef(D) | pfizer.com |

| msr | Macrolide and streptogramin B efflux | MS phenotype | Staphylococcus, Enterococcus, Macrococcus | msrA, msr(F), msr(H) | uni-goettingen.de |

| mph | Enzymatic inactivation | Staphylococcus | mph(C) |

Minimum Inhibitory Concentration (MIC) values for erythromycin resistance in Staphylococcus species isolated from the food chain have shown variability depending on the resistance mechanism. Resistance mediated by ribosomal methylation (i.e., iMLS-resistance with erm(A) or erm(C), and constitutive MLS-resistance with erm(B) and erm(C)) typically results in high MIC values, often in the range of 64 to >128 mg/l. In contrast, efflux mechanisms encoded by genes like msr(A) or inactivation mechanisms by mph(C) tend to result in lower MIC values, ranging from 4 to 128 mg/l.

V. Pharmacokinetic and Pharmacodynamic Research in Non Human Models

Bioavailability Research

Factors Influencing Bioavailability in Pre-clinical Settings

The bioavailability of erythromycin (B1671065), including its salt forms like erythromycin lactate (B86563), in pre-clinical settings is influenced by several factors. Erythromycin base is notably unstable in gastric acid, leading to variable and unreliable absorption. Consequently, acid-stable salts or esters are often utilized to improve absorption hres.canih.govavma.org. For instance, in studies involving healthy foals, the systemic bioavailability of erythromycin base administered intragastrically was observed to be low researchgate.net. In mice, the absorption of various erythromycin esters and salts was investigated, revealing that acetyl and propionyl erythromycin esters were better absorbed than butyryl erythromycin and erythromycin base. Erythromycin estolate, another salt, yielded a larger area under the concentration curve (AUC) compared to acistrate or stearate (B1226849) frontiersin.org.

Furthermore, the oral bioavailability of certain drugs can be increased by erythromycin through its inhibition of P-glycoprotein (P-gp), a transporter protein. Studies in animal models, particularly those using mdr1(-/-) mice, have provided evidence for P-gp's involvement in intestinal drug transport, suggesting that erythromycin's P-gp inhibitory activity can enhance the net intestinal absorption of co-administered drugs researchgate.net.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Research

PK/PD modeling is a critical tool in antimicrobial research, establishing quantitative relationships between drug exposure and microbiological effects. For erythromycin, key PK/PD predictors include the time that the drug concentration remains above the minimum inhibitory concentration (T>MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) nih.govmedsafe.govt.nzsci-hub.semoswrat.comijdvl.com. Erythromycin is generally classified as a time-dependent antibiotic, meaning its efficacy is primarily linked to the duration of exposure above the MIC researchgate.netsci-hub.semoswrat.commedscape.com. Physiologically Based Pharmacokinetic (PBPK) modeling is also employed to predict antibiotic disposition and optimize dosing regimens in various populations, including pediatric animal models researchgate.net.

Determination of PK/PD Predictors (e.g., T>MIC, AUC/MIC) in Microbial Inhibition Studies

In microbial inhibition studies, T>MIC and AUC/MIC are crucial for predicting the efficacy of erythromycin. For instance, in rainbow trout, the time during which erythromycin concentrations in the bloodstream exceeded the MIC (T>MIC) and the AUC/MIC ratio were identified as PK/PD predictors for its efficacy against Lactococcus garvieae. MIC values for L. garvieae isolates ranged between 0.06 and 0.125 µg/mL nih.gov. These parameters help hypothesize effective dosages in animal models.

In Vitro and In Vivo Killing Curve Analyses in Research Models

Killing curve analyses provide insights into the bactericidal or bacteriostatic activity of erythromycin. In in vitro studies, erythromycin demonstrated a decrease of 2 log10 colony-forming units (CFU) within 3 hours against pneumococci researchgate.netmedscape.com. However, its bactericidal activity is often described as low at concentrations above the MIC, with erythromycin primarily exhibiting a bacteriostatic effect at the MIC researchgate.net. For example, against E. coli O157 in an in vitro study, erythromycin at 4 times the MIC showed a drop in the growth curve at 24 hours, while concentrations at 1x, 0.5x, and 0.25x MIC failed to achieve significant bacteriostatic or bactericidal effects researcherslinks.com.

In in vivo research models, erythromycin generally exhibits a bacteriostatic effect. In a mouse peritonitis model, both azithromycin (B1666446) and erythromycin showed bacteriostatic effects in in vivo killing curves researchgate.netmedscape.com. Interestingly, in a mouse model of Pseudomonas aeruginosa bacteremia, erythromycin lactobionate (B10762962) was effective in increasing the survival rate, even though serum, liver, and stool levels were apparently lower than the MIC (512 µg/mL). This suggests that erythromycin may exert its protective mechanism through subinhibitory levels, possibly by affecting bacterial virulence or enhancing the host defense system oup.com. Further in vivo testing in animal models is planned to predict clinical outcomes of erythromycin-eluting coatings, indicating ongoing research into its bactericidal activity in complex biological systems mims.com.

Influence of Physiological States on Pharmacokinetics in Animal Models

Effects of Lactation on Erythromycin Disposition in Animal Species

Lactation significantly influences the pharmacokinetics of erythromycin in animal species, primarily due to physiological changes associated with milk production and the physicochemical properties of the drug. Erythromycin is a weak base with a pKa of 8.7-8.8, and the pH difference between blood and milk favors its trapping in milk nih.govuni-goettingen.de. This lipophilic nature allows it to readily cross the blood-mammary gland barrier.

Studies in goats have shown notable differences in erythromycin pharmacokinetics between non-lactating and lactating animals. After intravenous (i.v.) administration, lactating goats exhibited a significantly decreased mean body clearance (3.77 ± 0.83 mL/kg·h vs. 8.38 ± 1.45 mL/kg·h in non-lactating goats), increased mean residence time (3.18 ± 1.32 h vs. 0.96 ± 0.20 h), increased area under the curve from 0 to 12 hours (AUC(0-12)) (2.76 ± 0.58 µg·h/mL vs. 1.22 ± 0.22 µg·h/mL), and a longer elimination half-life (3.32 ± 1.34 h vs. 1.41 ± 1.20 h) nih.govnih.govuni-goettingen.de. After intramuscular (i.m.) administration, only AUC(0-12) showed significant differences nih.govnih.gov.

The passage of erythromycin into milk is high in lactating animals. In goats, the peak milk concentration to peak serum concentration ratio was 2.06 ± 0.36, and the AUC(0-12milk) to AUC(0-12serum) ratios were 6.9 ± 1.05 after i.v. administration and 2.37 ± 0.61 after i.m. administration nih.govnih.govuni-goettingen.de. Similarly, in lactating ewes, erythromycin penetration from blood to milk was quick and extensive across intravenous, intramuscular, and subcutaneous routes, with high AUC milk/AUC serum ratios (1.186, 1.057, and 1.108 for i.v., i.m., and s.c., respectively) and Cmax-milk/Cmax-serum ratios researchgate.net.

This altered disposition during lactation may be attributed to factors such as impaired hepatic oxidation, as physiological processes shift towards milk production, and potential changes in plasma protein binding, such as alpha-1-acid-glycoprotein (AGP) concentrations nih.gov. The udder itself can act as a "deep compartment," contributing to decreased serum clearance of the drug nih.gov.

Table 1: Pharmacokinetic Parameters of Erythromycin in Goats (Mean ± SD) nih.govnih.gov

| Parameter | Non-Lactating Goats (IV) | Lactating Goats (IV) | Lactating Goats (IM) |

| Mean Body Clearance (mL/kg·h) | 8.38 ± 1.45 | 3.77 ± 0.83 | Not specified |

| Mean Residence Time (h) | 0.96 ± 0.20 | 3.18 ± 1.32 | Not specified |

| AUC(0-12) (µg·h/mL) | 1.22 ± 0.22 | 2.76 ± 0.58 | Significant difference (value not specified) |

| Elimination Half-Life (h) | 1.41 ± 1.20 | 3.32 ± 1.34 | Not specified |

Table 2: Erythromycin Milk-to-Serum Ratios in Lactating Goats nih.govnih.gov

| Parameter | Intravenous (IV) | Intramuscular (IM) |

| Peak Milk Concentration/Peak Serum Concentration | 2.06 ± 0.36 | Not specified |

| AUC(0-12milk)/AUC(0-12serum) | 6.9 ± 1.05 | 2.37 ± 0.61 |

Table 3: Erythromycin Pharmacokinetic Parameters in Lactating Ewes (10 mg/kg) researchgate.net

| Parameter | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) |

| Elimination Half-Life (h) | 4.502 ± 1.487 | 4.874 ± 0.296 | 6.536 ± 0.151 |

| Clearance (L/h/kg) | 1.292 ± 0.121 | Not applicable | Not applicable |

| Peak Serum Concentration (Cmax, µg/mL) | Not applicable | 0.918 ± 0.092 | 0.787 ± 0.010 |

| Time to Peak Concentration (Tmax, h) | Not applicable | 0.75 | 1.0 |

| Bioavailability (%) | Not applicable | 91.178 ± 10.232 | 104.573 ± 9.028 |

| AUC milk/AUC serum | 1.186 | 1.057 | 1.108 |

| Cmax-milk/Cmax-serum | Not applicable | High | High |

Vi. Advanced Analytical Methodologies for Erythromycin Lactate Research

Microbiological Assay Methods

Bioassays for Erythromycin (B1671065) Concentration Determination in Biological Samples

Bioassays are a fundamental class of analytical techniques employed to determine the concentration of antimicrobial agents, such as erythromycin, by measuring their biological activity. These methods leverage the inhibitory effect of the antibiotic on susceptible microorganisms, with the extent of inhibition directly correlating to the antibiotic's concentration. The agar (B569324) diffusion method is a widely utilized bioassay for antibiotic quantification. oup.comresearchgate.net

In the agar diffusion method, a microbial indicator organism is uniformly inoculated into an agar medium. oup.comresearchgate.net Samples containing erythromycin lactate (B86563) are then applied to wells or discs placed on the agar surface. As the antibiotic diffuses into the agar, it creates a zone of inhibited microbial growth around the application point. The diameter of this "inhibition zone" is proportional to the concentration of erythromycin lactate in the sample. oup.comresearchgate.net

Common indicator organisms for erythromycin bioassays include Staphylococcus aureus and Micrococcus luteus, as they are sensitive to erythromycin's antimicrobial activity. oup.com Bacillus stearothermophilus has also been noted for its sensitivity in detecting erythromycin. nih.gov The assay's sensitivity, linearity, precision, and accuracy are crucial validation parameters, ensuring reliable and reproducible results. oup.comresearchgate.net For instance, an experimental design employing three standard doses and one sample dose on a single plate has been validated for erythromycin microbiological assay via agar diffusion, demonstrating adequacy in linearity, precision, and accuracy. oup.comresearchgate.net

Table 1: Hypothetical this compound Bioassay Results (Agar Diffusion Method)

| This compound Concentration (µg/mL) | Mean Inhibition Zone Diameter (mm) |

| 0.5 (Standard 1) | 12.5 ± 0.3 |

| 1.0 (Standard 2) | 15.2 ± 0.4 |

| 2.0 (Standard 3) | 18.9 ± 0.5 |

| 4.0 (Standard 4) | 22.7 ± 0.6 |

| Sample A | 16.8 ± 0.4 |

| Sample B | 20.1 ± 0.5 |

Note: Data presented are hypothetical and for illustrative purposes only. Actual values would depend on specific assay conditions and microbial strains.

Molecular Biology Techniques

Molecular biology techniques are indispensable for understanding the genetic basis of erythromycin resistance and the intricate processes of its biosynthesis.

Polymerase Chain Reaction (PCR) for Detection and Characterization of Resistance Genes

Polymerase Chain Reaction (PCR) is a powerful molecular technique widely employed for the detection and characterization of genes responsible for erythromycin resistance in bacterial isolates. mjima.orgnih.govasm.orgbrieflands.com This method allows for the amplification of specific DNA sequences, enabling researchers to identify the presence of known resistance determinants and to investigate the molecular mechanisms underlying resistance. nih.govasm.org

Two primary mechanisms confer resistance to macrolide antibiotics like erythromycin: target-site modification and active efflux of the drug. mjima.orgfrontiersin.orgmdpi.com

Target-site modification is typically mediated by ribosomal RNA (rRNA) methylases, which alter the macrolide binding site on the 23S rRNA. These enzymes are encoded by erm (erythromycin ribosome methylation) genes, including common variants such as ermA, ermB, and ermC. mjima.orgasm.orgmdpi.comnih.govijvm.org.ilkarger.comnih.gov The ermB gene is frequently detected in erythromycin-resistant Streptococcus pneumoniae and Enterococcus isolates, leading to cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. mjima.orgijvm.org.ilkarger.comnih.gov The ermTR gene, a subclass of ermA, has also been identified. nih.govnih.gov

Active efflux of the drug out of the bacterial cell is mediated by efflux pump proteins, often encoded by mef (macrolide efflux) genes, such as mefA and mefE, and msr genes, such as msrA and msrB. mjima.orgasm.orgfrontiersin.orgmdpi.comnih.govijvm.org.ilkarger.comnih.gov The mefA gene is common in Streptococcus pyogenes and Streptococcus pneumoniae, conferring resistance primarily to 14- and 15-membered macrolides (M phenotype). frontiersin.orgnih.govscispace.com

PCR assays, including multiplex PCR, are designed with specific primers to amplify partial gene products, allowing for the simultaneous detection of multiple resistance genes in a single reaction. nih.govasm.org Real-time PCR can further quantify the expression levels of these resistance genes, providing insights into the degree of resistance. mjima.org For example, studies have shown that increased expression levels of the mefA gene correlate with higher minimum inhibitory concentrations (MICs) of erythromycin. mjima.org

Table 2: Hypothetical PCR Detection of Erythromycin Resistance Genes in Bacterial Isolates

| Isolate ID | ermA | ermB | ermC | mefA | msrA | Resistance Phenotype |

| Isolate 1 | - | + | - | - | - | MLSB |

| Isolate 2 | - | - | - | + | - | M |

| Isolate 3 | - | + | - | + | - | MLSB |

| Isolate 4 | - | - | + | - | - | MLSB |

| Isolate 5 | - | - | - | - | - | Susceptible |

Note: "+" indicates gene detected, "-" indicates gene not detected. Data presented are hypothetical and for illustrative purposes only.

SDS-PAGE for Protein Expression Analysis in Biosynthesis Studies

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used biochemical technique for separating proteins based on their molecular weight. nih.gov In the context of erythromycin biosynthesis studies, SDS-PAGE is invaluable for analyzing the expression of enzymes involved in the intricate polyketide synthesis pathway.

Erythromycin is a complex polyketide antibiotic synthesized by a large multi-enzyme complex known as deoxyerythronolide B synthase (DEBS). DEBS consists of multiple modules, each containing several catalytic domains responsible for specific steps in the biosynthesis of the macrolactone core. Researchers often use heterologous expression systems, such as Escherichia coli, to produce and study individual DEBS modules or other biosynthetic enzymes. nih.govjove.com

SDS-PAGE is employed to confirm the successful expression and purity of these recombinant proteins. nih.govjove.complos.org By running cell extracts from induced cultures on SDS-PAGE gels, researchers can visualize protein bands corresponding to the expected molecular weights of the expressed enzymes. nih.govplos.org This technique helps to verify protein production and can be a preliminary step before assessing the enzymatic activity of these proteins in in vitro or in vivo biosynthesis experiments. jove.com For instance, analysis of Saccharopolyspora erythraea (the natural producer of erythromycin) or recombinant E. coli strains by SDS-PAGE can reveal the presence of the characteristically large DEBS proteins (DEBS 1, 2, and 3), confirming their production. Similarly, purified recombinant proteins with His-tags, such as EryF and EryK enzymes involved in erythromycin biosynthesis, have their molecular masses confirmed via SDS-PAGE. plos.org

Table 3: Hypothetical SDS-PAGE Analysis of Erythromycin Biosynthetic Proteins

| Protein/Enzyme | Expected Molecular Weight (kDa) | Observed Band on SDS-PAGE (kDa) | Expression Status |

| DEBS 1 | ~370 | ~370 | Expressed |

| DEBS 2 | ~380 | ~380 | Expressed |

| DEBS 3 | ~350 | ~350 | Expressed |

| EryF | ~47 | ~47 | Expressed |

| EryK | ~46 | ~46 | Expressed |

| Control (empty vector) | N/A | No specific band | Not applicable |

Note: Data presented are hypothetical and for illustrative purposes only. Actual molecular weights and expression levels may vary.

Nanoparticle Characterization Techniques

When this compound is formulated into nanoparticle systems for improved drug delivery, a thorough characterization of these nanoparticles is essential to ensure their quality, stability, and performance.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Determination

Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS), is a non-invasive and well-established technique for measuring the hydrodynamic size and size distribution of molecules and particles dispersed in a liquid, typically in the submicron range (below 1 nm to 15 µm). malvernpanalytical.comnih.govwyatt.comencyclopedia.pub DLS is crucial for the characterization and quality assurance of nanoparticle-based drug delivery systems, including those that might incorporate this compound. malvernpanalytical.comnih.govwyatt.comencyclopedia.pubwyatt.com

The principle of DLS relies on the Brownian motion of particles in suspension. wyatt.com Smaller particles diffuse more rapidly than larger ones. wyatt.com When a laser beam illuminates the sample, the scattered light intensity fluctuates over time due to the random movement of the particles. wyatt.com These intensity fluctuations are analyzed to determine a translational diffusion coefficient, which is then converted into the hydrodynamic radius (and thus particle size) using the Stokes-Einstein relationship. wyatt.com

The Polydispersity Index (PDI) is a dimensionless parameter derived from DLS measurements that describes the non-uniformity or breadth of the particle size distribution. rsc.orgnih.govinsidetx.com A PDI value ranges from 0.0 (for a perfectly uniform, monodisperse sample) to 1.0 (for a highly polydisperse sample with multiple particle size populations). nih.gov For drug delivery applications using nanoparticle formulations, a PDI value of 0.3 or below is generally considered acceptable, indicating a homogeneous population of particles. nih.govinsidetx.com A lower PDI (e.g., 0.05 to 0.2) is often targeted to ensure flexibility and error margin in formulation development. insidetx.com Controlling particle size and PDI is critical as these attributes can significantly influence drug loading, encapsulation efficiency, bioavailability, efficacy, and in vivo behavior of nanoformulations. rsc.orgnih.gov

Table 4: Hypothetical DLS Results for this compound Nanoparticle Formulations

| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Size Distribution Homogeneity |

| EL-NP-1 | 125.6 ± 2.1 | 0.18 | Homogeneous |

| EL-NP-2 | 180.2 ± 3.5 | 0.25 | Moderately Homogeneous |

| EL-NP-3 | 98.1 ± 1.8 | 0.12 | Highly Homogeneous |

| EL-NP-4 | 250.5 ± 5.0 | 0.45 | Polydisperse |

Note: EL-NP = this compound Nanoparticle. Data presented are hypothetical and for illustrative purposes only.

Zeta Potential Measurement for Colloidal Stability Assessment

Zeta potential is typically measured by observing the movement (electrophoretic mobility) of charged particles in an applied electric field. wyatt.comcd-bioparticles.comparticle-metrix.com The speed of this movement is proportional to the magnitude of the zeta potential. wyatt.comcd-bioparticles.com While zeta potential cannot be directly measured, it is calculated from electrophoretic mobility using theoretical models. cd-bioparticles.comparticle-metrix.com

The magnitude of the zeta potential predicts the potential stability of a colloidal system. wyatt.comcd-bioparticles.comcolostate.edu

If all particles in a suspension have a high positive (e.g., > +25 mV) or high negative (e.g., < -25 mV) zeta potential, they will tend to repel each other, leading to a stable dispersion. wyatt.comcd-bioparticles.comcolostate.edu

Conversely, if the zeta potential is low (typically between -30 mV and +30 mV), there is insufficient electrostatic repulsion to prevent particles from colliding and aggregating (flocculating). wyatt.comcd-bioparticles.comcolostate.edu This can lead to sedimentation or phase separation over time, impacting the product's quality and shelf-life. particle-metrix.comcolostate.edu

Factors such as pH, ionic strength, and the concentration of additives can significantly influence zeta potential. cd-bioparticles.com Optimizing zeta potential is essential for formulating stable suspensions and emulsions, and it can aid in predicting long-term stability and interactions with biological systems, such as cell membranes. cd-bioparticles.comizon.com

Table 5: Hypothetical Zeta Potential Values and Colloidal Stability of this compound Nanoparticle Formulations

| Formulation | Zeta Potential (mV) | Colloidal Stability Assessment |

| EL-NP-A | +35.2 ± 1.5 | Highly Stable (Strong Repulsion) |

| EL-NP-B | -28.7 ± 1.2 | Stable (Sufficient Repulsion) |

| EL-NP-C | +8.1 ± 0.9 | Unstable (Prone to Aggregation) |

| EL-NP-D | -1.5 ± 0.3 | Highly Unstable (High Aggregation Risk) |

Note: EL-NP = this compound Nanoparticle. Data presented are hypothetical and for illustrative purposes only.

Vii. Formulation Science and Advanced Drug Delivery System Research

Research into Novel Delivery Systems for Erythromycin (B1671065) Lactate (B86563)

Despite the limited specific research on erythromycin lactate in advanced delivery systems, the challenges associated with the parent compound, erythromycin, highlight the potential benefits of such formulations for its lactate salt. These systems aim to enhance drug stability, solubility, and provide controlled release, thereby maximizing therapeutic outcomes and potentially reducing dosing frequency.

Liposomes, vesicular structures composed of lipid bilayers, have been investigated for encapsulating erythromycin to improve its delivery. Studies on erythromycin (ERY) have demonstrated that liposomal encapsulation can enhance stability and safety, leading to more appropriate pharmacokinetic and pharmacodynamic profiles by prolonging circulation time and enabling targeted administration nih.govacs.org. For instance, unmodified liposomal erythromycin has shown an encapsulation efficiency (EE) of 87.9 ± 2.2%, with a mean hydrodynamic diameter of 254 ± 10 nm nih.gov. The incorporation of magnetic nanoparticles further improved the encapsulation efficiency to 97.8 ± 1.5% nih.gov. While these studies focus on erythromycin, the principles of enhanced encapsulation and controlled release are directly applicable to its lactate salt.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers that offer advantages such as improved drug stability, controlled release, and enhanced solubility for poorly soluble drugs like erythromycin. Research on erythromycin-loaded SLNs has shown promising results. Optimized erythromycin SLNs have achieved high encapsulation efficiencies, with reported values up to 88.40 ± 2.09% and drug loading (DL) of 29.46 ± 0.69% nih.govnih.gov. These formulations typically exhibit small particle sizes, with an optimized mean particle size of 153.21 ± 2.31 nm, a polydispersity index (PDI) of 0.026 ± 0.008, and a zeta potential of -15.18 ± (-5.53) mV nih.govnih.gov. Another study reported optimized SLNs with an average particle size of approximately 176 nm, a PDI of 0.275, a zeta potential of -34 mV, an EE of 73.56%, and a DL of 69.74% nih.govscielo.br. These SLNs demonstrated prolonged release, with about 85% cumulative erythromycin release after 12 hours and 93% after 24 hours nih.gov. Accelerated stability studies indicated no significant changes in these SLN formulations over a three-month period when stored at 4°C and 25°C nih.govnih.gov.

Table 1: Characteristics of Optimized Erythromycin-Loaded Solid Lipid Nanoparticles (SLNs)

| Parameter | Value (Study 1) nih.govnih.gov | Value (Study 2) nih.govscielo.br | Value (Study 3) researchgate.netsciencetechindonesia.com |

|---|---|---|---|

| Encapsulation Efficiency (EE%) | 88.40 ± 2.09% | 73.56% | 80.89773 ± 0.11364% |

| Drug Loading (DL%) | 29.46 ± 0.69% | 69.74% | Not specified |

| Particle Size (nm) | 153.21 ± 2.31 nm | ~176 nm | 518.6 nm |

| Polydispersity Index (PDI) | 0.026 ± 0.008 | 0.275 | 0.096 |

| Zeta Potential (mV) | -15.18 ± (-5.53) mV | -34 mV | -12 mV |

| Release Profile (24h) | 66.26 ± 2.83% sustained release | 93% prolonged release | Not specified |

Micellar and cubosomal formulations offer distinct advantages for controlled drug release.

Micellar Formulations: Polymeric micelles have been developed for erythromycin (EM) encapsulation to achieve sustained and controlled release, improve bioavailability, and reduce side effects researchgate.net. One micellar formulation for erythromycin, utilizing Pluronic F-127, achieved an encapsulation efficiency of 28.3% and exhibited a spherical morphology with an approximate diameter of 193 nm nih.gov. In vitro release studies showed that over 90% of the drug was released over 8 hours nih.gov. Other polymeric micelles, prepared using amphiphilic block copolymers like PCL-PEG, demonstrated a loading degree (LD) of 6.5%, an EE of 97%, and a particle size of 220 nm, with a positive zeta potential of +19 mV researchgate.netnih.gov. These formulations were capable of releasing the drug over 180 hours nih.gov.

Cubosomal Formulations: Cubosomes, characterized by their bicontinuous cubic liquid crystalline phases, are being explored for sustained drug delivery. An erythromycin (ERY) cubosome formulation has been developed as a non-invasive solution for acne treatment, offering sustained release nih.gov. Optimized erythromycin-loaded cubosomes demonstrated an average particle size of 264.5 ± 2.84 nm and a high entrapment efficiency of 95.29 ± 1.32% nih.gov. In vitro drug release studies confirmed a sustained release profile for the cubosomal gel after 24 hours nih.gov.

Table 2: Characteristics of Optimized Erythromycin-Loaded Micellar and Cubosomal Formulations

| Formulation Type | Parameter | Value | Reference |

|---|---|---|---|

| Micellar (Pluronic F-127) | Encapsulation Efficiency (EE%) | 28.3% | nih.gov |

| Particle Size (nm) | ~193 nm | nih.gov | |

| Release Profile (8h) | >90% release | nih.gov | |

| Micellar (PCL-PEG) | Loading Degree (LD%) | 6.5% | researchgate.netnih.gov |

| Encapsulation Efficiency (EE%) | 97% | researchgate.netnih.gov | |

| Particle Size (nm) | 220 nm | researchgate.netnih.gov | |

| Zeta Potential (mV) | +19 mV | researchgate.netnih.gov | |

| Release Duration | Over 180 hours | nih.gov | |

| Cubosomal | Average Particle Size (nm) | 264.5 ± 2.84 nm | nih.gov |

| Entrapment Efficiency (EE%) | 95.29 ± 1.32% | nih.gov | |

| Release Profile | Sustained release after 24h | nih.gov |

For topical applications, transethosomes and emulgel systems represent advanced approaches to enhance skin permeation and localized drug delivery. Transethosomes are deformable vesicles containing high concentrations of ethanol (B145695), designed to improve drug penetration through the skin . Emulgels combine the advantages of emulsions and gels, offering properties such as being greaseless, easily spreadable, and providing controlled release ijmpronline.com.

Research on erythromycin (EM) has shown the effectiveness of transethosome-loaded, cinnamon oil-based emulgels for topical delivery, particularly for treating bacterial skin infections mdpi.compreprints.orgmdpi.comresearchgate.net. An optimized erythromycin-loaded transethosome formulation exhibited a particle size of 256.2 nm and an encapsulation efficiency of 67.96 ± 0.59% mdpi.comresearchgate.net. This system demonstrated a cumulative amount of erythromycin permeated through the skin of 665.96 ± 5.87 µg/cm² after 6 hours mdpi.comresearchgate.net. The resulting emulgel showed a high transdermal flux of 120.19 μg/cm²·h and significantly greater antimicrobial activity compared to a conventional erythromycin gel mdpi.comresearchgate.net. These studies underscore the potential of such systems for improving the topical delivery of erythromycin, and by extension, its lactate salt.

Encapsulation Efficiency and Drug Loading Studies

Encapsulation efficiency (EE) and drug loading (DL) are critical parameters in the development of advanced drug delivery systems, directly impacting the therapeutic efficacy and practicality of the formulation. These studies focus on maximizing the amount of drug incorporated into the delivery system.

Optimization strategies for various erythromycin formulations consistently aim to achieve high encapsulation efficiency and drug loading.

Solid Lipid Nanoparticles (SLNs): For erythromycin-loaded SLNs, optimization using response surface methodology (RSM) has shown that lipid concentration and surfactant:cosurfactant ratio are key independent variables nih.govnih.gov. An optimal formulation was achieved with a lipid concentration of 15 mg/mL and a surfactant:cosurfactant ratio of 1:1, yielding an EE of 88.40 ± 2.09% and a DL of 29.46 ± 0.69% nih.govnih.gov. Another study optimizing SLNs via the Taguchi model reported an EE of 73.56% and a DL of 69.74% scielo.brresearchgate.net. Parameters like stirring time and sonication time also play a role; increasing stirring time from 30 to 60 minutes significantly increased the entrapment degree, reaching 78.59% nih.gov.

Transethosomes: In the development of erythromycin-loaded transethosomes, a Box–Behnken design was employed to optimize parameters such as phospholipid concentration, surfactant concentration, and ethanol content mdpi.comresearchgate.net. The optimized transethosome formulation achieved an entrapment efficiency of 67.96 ± 0.59% mdpi.comresearchgate.net. It was observed that ethanol concentration had a negative impact on EE%, with lower ethanol content leading to higher encapsulation mdpi.com.

Cubosomes: Optimization of erythromycin-loaded cubosomes involved adjusting concentrations of glyceryl monooleate and poloxamer, as well as stirring speed and time. These efforts led to formulations with high EE values of 95% nih.govnih.gov.

These optimization studies demonstrate that careful control over formulation parameters is crucial for maximizing the encapsulation of erythromycin, which would be similarly vital for this compound, ensuring efficient drug delivery and therapeutic performance.

In Vitro Release Profile Investigations

The investigation of in vitro release profiles is crucial for understanding how this compound is liberated from engineered formulations, providing insights into its availability at the target site.

Drug release kinetics from advanced formulations of erythromycin, including its salt forms like this compound, are often characterized by specific patterns such as initial burst release followed by sustained delivery. For instance, erythromycin-loaded nanodroplets (Ery-NDs), including both oxygen-free (OFNDs) and oxygen-loaded (OLNDs) variants, have demonstrated a prolonged release kinetics without an initial burst effect, suggesting effective drug incorporation within the nanodroplet core. mdpi.comresearchgate.net This indicates a controlled release over time, which is beneficial for maintaining therapeutic concentrations.

Studies on erythromycin-loaded solid lipid nanoparticles (SLNs) also show a prolonged release, with approximately 85% cumulative erythromycin release after 12 hours and 93% after 24 hours from optimized SLNs. nih.gov When these SLNs are incorporated into a carbopol-based hydrogel, the in vitro release of erythromycin from the SLN gel was found to be 90.94%, compared to 87.94% from a plain gel, further demonstrating sustained delivery. researchgate.net

Polymeric nanoparticles, such as those made from poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA), have also been investigated for erythromycin delivery. Research indicates a prolonged drug release from both Ery-PLA and Ery-PLGA nanostructures. Specifically, approximately 50% of the antibiotic was released within 4 hours from Ery-PLA, and 75% was released within 2 days. For Ery-PLGA, about 50% of the drug was released within 8 hours, with 75% released within 3 days, suggesting stronger binding of the antibiotic to PLGA. mdpi.com

Microsphere formulations, such as erythromycin gelatin microspheres (EM-GMS), exhibit an initial burst release, with 80% cumulative release within 4 hours, followed by sustained release. nih.gov Similarly, erythromycin microparticles based on PLGA showed a burst effect of approximately 50% within the first 2 hours, followed by prolonged release over 20 days. nih.gov The release rate of erythromycin from microspheres prepared with ethyl cellulose (B213188) at a 4:6 drug-to-polymer ratio demonstrated a constant and prolonged release over 12-18 hours in phosphate (B84403) buffer (pH 7.4). researchgate.net

The release profile of erythromycin from certain formulations can also be influenced by the pH of the medium, with faster release observed in acidic media (pH 5) compared to physiological pH (pH 7.4). nih.gov

Table 1: Summary of In Vitro Drug Release Kinetics from Engineered Erythromycin Formulations

| Formulation Type | Polymer/System | Release Profile Characteristics | Cumulative Release (Time) | Reference |

| Nanodroplets | Chitosan-shelled | Prolonged release, no initial burst | Not specified (long-term) | mdpi.comresearchgate.net |

| Solid Lipid Nanoparticles (SLNs) | N/A | Prolonged release | 85% (12 h), 93% (24 h) | nih.gov |

| SLN Gel | Carbopol-based hydrogel | Sustained delivery | 90.94% (compared to plain gel) | researchgate.net |

| Polymeric Nanoparticles | PLA | Initial burst, then sustained | 50% (4 h), 75% (2 days) | mdpi.com |

| Polymeric Nanoparticles | PLGA | Initial burst, then sustained | 50% (8 h), 75% (3 days) | mdpi.com |

| Gelatin Microspheres | Gelatin | Initial burst, then sustained | 80% (4 h) | nih.gov |

| Polymeric Microparticles | PLGA | Initial burst, then prolonged | 50% (2 h), over 20 days | nih.gov |

| Microspheres | Ethyl Cellulose | Constant and prolonged release | Over 12-18 h | researchgate.net |

Stability Research of Advanced Formulations

The stability of this compound in various formulations is a critical factor influencing its shelf life and therapeutic efficacy.

Erythromycin lactobionate (B10762962), a form of this compound, exhibits extreme pH-dependent stability, with optimal stability observed between pH 6 and 8. aap.orguptodateonline.ircheo.on.caashp.orgdrugs.com Decomposition accelerates significantly as the pH approaches 4. ashp.orgoup.com For instance, at pH 5, erythromycin in solution can experience 10% decomposition in approximately 2.5 hours, while at pH 7, it takes about 4.6 days for the same level of decomposition. ashp.org At pH 4 and below, solutions are rapidly inactivated. cheo.on.ca Conversely, at pH 10 or above, erythromycin lactobionate also shows instability, with 10% decomposition occurring in about 8.8 hours, and at pH 11, it is reduced to 53 minutes. ashp.org

Reconstituted solutions of erythromycin lactobionate typically have a pH ranging from 6.5 to 7.5. uptodateonline.irpfizer.comfda.gov The use of admixtures with a pH below 5 is not recommended, and if the admixture pH is between 5 and 6, it should be used immediately. ashp.org Buffering can significantly extend stability; for example, erythromycin lactobionate at 2 mg/mL in 0.9% sodium chloride (pH 7.15-7.25) showed 5% loss in about 20 days at 5°C, but buffering to pH 7.5-8 with sodium bicarbonate extended this to about 85 days at 5°C. ashp.org

Table 2: pH-Dependent Stability of Erythromycin in Solution (Approximate Time for 10% Decomposition)

| Solution pH | Approximate Time for 10% Decomposition (t90) | Reference |

| 5.0 | 2.5 hours | ashp.org |

| 5.5 | 8.8 hours | ashp.org |

| 6.0 | 1 day | ashp.org |

| 7.0 | 4.6 days | ashp.org |

| 8.0 | 7.3 days | ashp.org |

| 9.0 | 2.6 days | ashp.org |

| 10.0 | 8.8 hours | ashp.org |

| 11.0 | 53 minutes | ashp.org |

The thermal and oxidative stability of encapsulated erythromycin forms is critical for maintaining drug integrity. While specific detailed research findings on oxidative stability of encapsulated this compound are not extensively detailed in the provided search results, general stability information for erythromycin formulations can be inferred.

Erythromycin is known to be sensitive to degradation, and encapsulation aims to protect the drug from environmental factors such as heat and oxidation. For instance, erythromycin-loaded solid lipid nanoparticles (SLNs) showed no significant alteration in particle size and encapsulation efficiency when stored at 4°C or 25°C over a three-month period, indicating good physical stability under varying temperatures. nih.gov This suggests that encapsulation can confer a degree of thermal stability to the drug.

For lyophilized erythromycin lactobionate powder, it is generally stable at room temperature (20°C to 25°C) uptodateonline.ircheo.on.ca and has an expiration date of up to 4 years following manufacture when stored below 40°C, preferably between 15-30°C. drugs.com Freezing erythromycin lactobionate solutions (e.g., 500 mg/110 mL in 0.9% sodium chloride in PVC bags at -20°C) showed no loss after 12 months of storage, even after microwave thawing or three freeze-thaw cycles. ashp.org This indicates robust thermal stability under frozen conditions.

Long-term storage stability is a key parameter for the commercial viability of novel this compound formulations. Reconstituted erythromycin lactobionate solutions are generally stable for 2 weeks when refrigerated (2°-8°C) or for 24 hours at room temperature. uptodateonline.ircheo.on.cadrugs.compfizer.com For diluted solutions intended for infusion, manufacturers generally recommend complete administration within 8 hours after dilution due to variability in specific stability information. drugs.com However, some diluted solutions (e.g., in lactated Ringer's or buffered 5% dextrose injection) can be stable at 22-28°C for 24 hours. drugs.com

Piggyback vials of erythromycin lactobionate reconstituted to a concentration of 5 mg/mL can be used within 8 hours if stored at room temperature or 24 hours if refrigerated (2°-8°C). These reconstituted solutions can also be frozen at -20°C to -10°C within 4 hours of preparation and remain stable for 30 days. drugs.com

For solid forms, erythromycin lactobionate as a crystalline solid is reported to be stable for ≥4 years when stored at -20°C. caymanchem.com Erythromycin ethylsuccinate granules for oral suspension have a shelf life of 18 months, and tablets have a shelf life of 36 months when stored below 30°C. medsafe.govt.nz After mixing, the reconstituted suspension should be refrigerated at 2°-8°C and used within 10 days. medsafe.govt.nz

Table 3: Long-Term Storage Stability of this compound Formulations

| Formulation Type | Storage Condition | Stability Duration | Reference |

| Lyophilized Powder | Room temperature (20-25°C) | 2 weeks (reconstituted) | uptodateonline.ircheo.on.capfizer.com |

| Lyophilized Powder | Refrigerated (2-8°C) | 2 weeks (reconstituted) | uptodateonline.irdrugs.compfizer.com |

| Lyophilized Powder | Below 40°C (preferably 15-30°C) | ≥4 years (unopened) | drugs.com |

| Crystalline Solid | -20°C | ≥4 years | caymanchem.com |

| Diluted Solution (e.g., in NS) | Room temperature (25°C) | 24 hours | cheo.on.caashp.org |

| Diluted Solution (e.g., in NS) | Refrigerated (5°C) | 20 days (5% loss) | ashp.org |

| Diluted Solution (buffered) | Refrigerated (5°C) | 85 days (5% loss) | ashp.org |

| Frozen Solution | -20°C | 12 months | ashp.org |

| Reconstituted Piggyback Vials | Room temperature | 8 hours | drugs.com |

| Reconstituted Piggyback Vials | Refrigerated (2-8°C) | 24 hours | drugs.com |

| Frozen Piggyback Vials | -20°C to -10°C (within 4h of prep) | 30 days | drugs.com |

| Oral Suspension Granules (unopened) | Below 25°C | 3 years | medicines.org.uk |

| Oral Suspension Granules (reconstituted) | Refrigerated (2-8°C) | 10 days | medsafe.govt.nz |

| Tablets (Erythromycin Ethylsuccinate) | Below 30°C | 36 months | medsafe.govt.nz |

Role of Pharmaceutical Excipients in Pre-clinical Formulations

For injectable formulations of erythromycin lactobionate, excipients like lactobionic acid are used to adjust the pH during manufacturing, ensuring the solution falls within the optimal pH range of 6.5-7.5 for stability. pfizer.comfda.gov Sterile water for injection is typically used for initial reconstitution of lyophilized erythromycin lactobionate, as other diluents containing inorganic salts can lead to precipitation. drugs.com Subsequent dilution can be done with compatible intravenous solutions such as 0.9% sodium chloride injection, lactated Ringer's, or Normosol-R. drugs.com For dextrose-containing solutions, buffering with sodium bicarbonate is often necessary to maintain a pH of 5.5 or higher to prevent rapid degradation. drugs.commedicines.org.uk

In oral formulations, various excipients are employed. For example, erythromycin ethylsuccinate granules for oral suspension may contain sodium benzoate, aspartame, and sorbitol. medsafe.govt.nz Film-coated tablets may include maize starch and sorbic acid. medsafe.govt.nz Other excipients commonly found in erythromycin formulations include microcrystalline cellulose, povidone K30, magnesium stearate (B1226849), and sodium starch glycollate. arpimed.am

The selection of excipients can also impact drug release characteristics. For instance, in controlled-release formulations, polymers like hydroxypropylmethyl cellulose are used to achieve desired release profiles. google.com For microspheres, polymer properties such as degradation rate, hydrophobicity, and crystallinity, as well as drug-polymer interactions, significantly influence release kinetics. impactfactor.org Biodegradable polymers like poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) are frequently used in microsphere formulations for their ability to provide regulated biodegradation and gentle drug release over time. impactfactor.org

Excipient compatibility studies are crucial to detect any potential interactions that could compromise the stability and shelf life of the formulation. Thermal analysis and dynamic thermal infrared spectroscopy coupled with chemometrics are methods used to assess such interactions. researchgate.net While excipients are generally safe at typical pre-clinical doses, their impact on drug disposition needs to be considered. scispace.com

Table 4: Common Pharmaceutical Excipients in Erythromycin Formulations and Their Roles

| Excipient Type/Name | Role in Formulation | Examples/Context | Reference |

| pH Adjusters/Buffers | Maintain optimal pH for stability | Lactobionic acid, Sodium bicarbonate | ashp.orgdrugs.compfizer.comfda.gov |